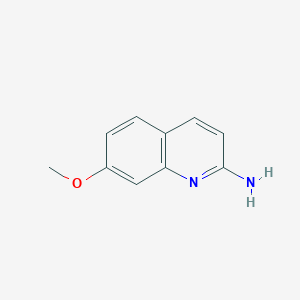

7-甲氧基喹啉-2-胺

描述

7-Methoxyquinolin-2-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol. It is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .

Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones have been developed .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-2-amine can be analyzed using mass spectrometry-based techniques . These techniques manipulate the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Chemical Reactions Analysis

The chemical reactions involving 7-Methoxyquinolin-2-amine can be analyzed using various methods. For example, transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol . This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyquinolin-2-amine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

抗肿瘤活性

- 新型功能化单、双和三-(S)-{(2S,4R,8R)-8-乙基-奎宁环烷-2-基}甲胺对各种人类癌细胞(如白血病 (HL-60)、神经母细胞瘤 (SH-SY5Y)、肝癌 (HepG2) 和乳腺癌 (MCF-7))表现出有吸引力的体外细胞毒性和细胞抑制效应 (Károlyi 等人,2012 年).

抑制微管蛋白聚合

- 一些含有 5-氨基-6-甲氧基喹啉的化合物表现出显着的抗增殖活性,并抑制微管蛋白聚合,类似于喜树碱 A-4,表明在癌症治疗中具有潜在用途 (Lee 等人,2011 年).

抗疟疾活性

- 源自 6-甲氧基喹啉-8-胺的化合物对导致疟疾的寄生虫恶性疟原虫 NF54 表现出良好的活性和有希望的选择性 (Hochegger 等人,2021 年).

抗抑郁作用

- 衍生物 1-(7-甲氧基-2-甲基-1,2,3,4-四氢-异喹啉-4-基)-环己醇在动物模型中显示出类似抗抑郁的作用,涉及神经递质水平和信号通路的调节 (Dhir 和 Kulkarni,2011 年).

荧光锌传感器

- N,N-双(7-甲氧基-1-异喹啉甲基)-2-吡啶甲基胺等衍生物已用于开发 Zn²⁺ 的荧光配体,显示出在活细胞中用于荧光显微镜的潜力 (Mikata 等人,2014 年).

阿尔茨海默病治疗

- 四氢吡喃二喹啉-8-胺,包括 7-(3-甲氧基苯基)-9,10,11,12-四氢-7H-吡喃[2,3-b:5,6-h']二喹啉-8-胺,被确定为具有中等抗氧化活性和抑制乙酰胆碱酯酶的非肝毒性化合物,表明在阿尔茨海默病治疗中具有潜力 (Dgachi 等人,2017 年).

细胞生理学研究

- 与光致去除保护基团相连的三级胺被开发用于研究细胞生理学。这包括激活基因编辑工具,如 CRISPR-Cas9,表明在生物医学研究中具有潜在用途 (Asad 等人,2017 年).

安全和危害

The safety data sheet for a related compound, methylamine, indicates that it is an extremely flammable gas and may cause skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to avoid breathing dust, fume, gas, mist, vapors, or spray .

未来方向

属性

IUPAC Name |

7-methoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWUMGAQTSRPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555324 | |

| Record name | 7-Methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinolin-2-amine | |

CAS RN |

49609-16-7 | |

| Record name | 7-Methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)

![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)

![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)

![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)